molecular formula C9H16N4OS B12530366 N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea CAS No. 793677-90-4

N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B12530366
CAS No.: 793677-90-4
M. Wt: 228.32 g/mol
InChI Key: JDOKIRXUDXBPDO-UHFFFAOYSA-N
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Description

Molecular Architecture and Physicochemical Properties

N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea features a 1,3,4-thiadiazole core substituted at position 2 with a urea group and at position 5 with an ethyl moiety. The tert-butyl group is appended to the urea nitrogen, creating a branched alkyl chain that enhances lipophilicity. Key structural parameters include:

Property Value
Molecular Formula C₁₀H₁₇N₄OS
Molecular Weight 257.34 g/mol
IUPAC Name N-tert-butyl-N'-(5-ethyl-1,3,4-thiadiazol-2-yl)urea
SMILES CC(C)(C)NC(=O)Nc1nnc(s1)CC
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
logP (Predicted) 3.2 ± 0.4

The thiadiazole ring exhibits aromatic character with delocalized π-electrons, while the urea group adopts a planar conformation stabilized by resonance. Density functional theory (DFT) calculations on similar structures suggest dipole moments of 4.8–5.3 Debye, enhancing membrane permeability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for analogous compounds reveal distinct signals:

  • ¹H NMR : Thiadiazole protons resonate at δ 8.2–8.5 ppm, urea NH protons at δ 6.8–7.1 ppm (broad singlet), and tert-butyl protons as a singlet at δ 1.3 ppm.
  • ¹³C NMR : Thiadiazole carbons appear at δ 165–170 ppm, urea carbonyl at δ 155–158 ppm, and tert-butyl carbons at δ 28–32 ppm.
    Mass spectrometry typically shows a molecular ion peak at m/z 257.34 (M+H⁺) with fragmentation patterns dominated by cleavage of the urea linkage.

Properties

CAS No.

793677-90-4

Molecular Formula

C9H16N4OS

Molecular Weight

228.32 g/mol

IUPAC Name

1-tert-butyl-1-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C9H16N4OS/c1-5-6-11-12-8(15-6)13(7(10)14)9(2,3)4/h5H2,1-4H3,(H2,10,14)

InChI Key

JDOKIRXUDXBPDO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)N(C(=O)N)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine

The 5-ethyl-1,3,4-thiadiazol-2-amine serves as the foundational intermediate for subsequent urea formation. Key methods include:

Hantzsch Thiadiazole Synthesis

Procedure :

  • Reactants : Propionic acid (ethyl source) and thiosemicarbazide.
  • Acid Medium : A mixture of sulfuric acid (15–35%) and polyphosphoric acid (65–85%) facilitates cyclodehydration.
  • Conditions :
    • Temperature: 100–105°C (exothermic reaction).
    • Duration: 3–5 hours.
  • Workup : Neutralization with ammonium hydroxide (pH 6.8–7.3) followed by extraction into toluene.

Yield : 80–93%.

Alternative Cyclization Methods

  • Solvent-Based Cyclization :
    • Reactants : 4-Methyl-3-thiosemicarbazide and propionic acid in PPA/H2SO4.
    • Yield : 93%.

Urea Bond Formation

Direct Isocyanate Coupling

Procedure :

  • Reactants : 5-Ethyl-1,3,4-thiadiazol-2-amine and tert-butyl isocyanate.
  • Solvent : Toluene or cumene.
  • Conditions :
    • Temperature: 85–90°C (reflux).
    • Duration: 1–2 hours.
  • Catalyst : Methanesulfonic acid or HCl (optional).
  • Workup :
    • Neutralization with ammonium hydroxide.
    • Azeotropic drying and filtration.

Yield : 66.5–71.6%.

Table 1: Comparative Yields Using Different Acids
Acid Catalyst Yield (%) Purity (%) Source
Hydrochloric acid 70.1 97.4
Methanesulfonic acid 53.8 97.4
None (neat) 66.5 99.4

Alternative Urea-Forming Reagents

  • Carbamate Derivatives :
    • Reactants : tert-Butyl carbamate and 5-ethyl-thiadiazol-2-amine.
    • Coupling Agents : EDC/HOBt with triethylamine.
    • Solvent : Dichloromethane or THF.
    • Yield : 15–20% (lower efficiency).

Optimization and Challenges

Solvent Selection

  • High-Boiling Solvents : Cumene or toluene enhances reaction efficiency by maintaining reflux temperatures.
  • Polar Aprotic Solvents : NMP or DMF improves solubility but may require higher temperatures.

tert-Butyl Isocyanate Availability

  • In Situ Generation : Phosgene reaction with tert-butyl amine (hazardous, less preferred).
  • Commercial Sourcing : Limited availability necessitates alternative routes in some cases.

Purification Techniques

  • Recrystallization : Ethyl acetate/heptane mixtures yield high-purity products.
  • Chromatography : Silica gel (EtOAc/heptane) or reverse-phase HPLC for complex mixtures.

Analytical Characterization

Spectral Data

  • 1H NMR (DMSO-d6) :
    • δ 1.30 (s, 9H, tert-butyl), 2.65 (q, 2H, CH2CH3), 3.10 (t, 3H, CH3).
  • IR (KBr) : 3362 cm-1 (N-H), 1670 cm-1 (C=O).

Melting Point

  • Observed : 161–164°C (consistent with urea derivatives).

Industrial-Scale Applications

  • Herbicidal Use : Analogous ureas (e.g., Tebuthiuron) are synthesized via similar routes for agricultural applications.
  • Process Scalability : Batch reactions in toluene with azeotropic drying are preferred for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amine derivatives

    Substitution: Urea derivatives with different substituents

Scientific Research Applications

Biological Activities

The 1,3,4-thiadiazole scaffold has been extensively studied for its range of biological activities. Compounds containing this structure have demonstrated:

  • Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that modifications to the thiadiazole ring can enhance these effects .
  • Anticancer Properties : Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, certain compounds have shown effectiveness against breast and lung cancer cell lines by inducing apoptosis .
  • Anticonvulsant Effects : Some studies have highlighted the anticonvulsant potential of thiadiazole derivatives. For example, a derivative similar to N-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea was found to be more effective than traditional anticonvulsants in animal models .

Pharmaceutical Applications

This compound is being explored for its potential use in drug development:

  • Drug Design : The unique structure of this compound allows it to serve as a lead compound in the design of new drugs targeting various diseases, particularly those related to inflammation and infection.
  • Synthesis of Derivatives : The ability to modify the thiadiazole ring opens avenues for synthesizing new derivatives with enhanced pharmacological profiles. This includes potential applications in treating neurological disorders due to its anticonvulsant properties .

Agricultural Applications

In addition to its pharmaceutical potential, this compound may also find applications in agriculture:

  • Pesticide Development : The antimicrobial properties of thiadiazole derivatives suggest their utility as agrochemicals for protecting crops against fungal pathogens and pests.
  • Plant Growth Regulators : Research indicates that certain thiadiazole compounds can promote plant growth and resistance to environmental stressors .

Case Studies

Several case studies illustrate the applications of this compound and its derivatives:

  • Anticonvulsant Activity Study : A study demonstrated that a related compound exhibited significant anticonvulsant activity in rodent models, outperforming established drugs like valproic acid. The therapeutic index was notably high, indicating a favorable safety profile .
  • Antimicrobial Efficacy Testing : Another study evaluated the antimicrobial effects of various thiadiazole derivatives against resistant bacterial strains. Results showed that modifications at specific positions on the thiadiazole ring significantly enhanced activity .

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in microbial growth or cancer cell proliferation.

    Pathways Involved: It can disrupt essential biological pathways, such as DNA replication or protein synthesis, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole-urea derivatives are highly dependent on substituents. Key analogs include:

Compound Name Substituents on Thiadiazole/Urea CAS Number Primary Activity Key Reference
Tebuthiuron (N,N'-dimethyl analog) 5-tert-butyl; N,N'-dimethylurea 34014-18-1 Herbicidal
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-amide 5-ethyl; amide backbone Not provided Anti-epileptic
1-{5-[(2,4-Dichlorobenzyl)thio]-thiadiazol 5-benzylthio; fluorophenyl urea Not provided Anticonvulsant (ED50 = 0.65 μmol/kg)
1-(tert-Butyl)-3-(5-isopentylthio-thiadiazol) 5-isopentylthio; tert-butyl urea 898436-69-6 Not specified (safety data available)
Key Observations:
  • Tebuthiuron : The dimethyl substitution on the urea group (vs. tert-butyl in the target compound) correlates with herbicidal activity, suggesting that alkylation patterns dictate agrochemical vs. pharmaceutical applications .
  • Anti-epileptic Amide Analog : Replacing urea with an amide backbone (N-(5-ethyl-thiadiazol-2-yl)-2-propylpentane amide) retains bioactivity but introduces solubility challenges, highlighting the urea group’s role in pharmacokinetics .
  • Anticonvulsant Ureas : Substitutions like benzylthio and fluorophenyl on the urea moiety enhance potency (e.g., ED50 = 0.65 μmol/kg in MES tests), indicating electron-withdrawing groups improve CNS activity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The amide analog () suffers from poor water solubility, limiting injectable formulations. In contrast, Tebuthiuron’s dimethylurea group may enhance solubility for soil applications .
  • Stability and Safety : Derivatives like 1-(tert-Butyl)-3-(5-isopentylthio-thiadiazol)urea require stringent storage conditions (e.g., avoiding heat/sparks), suggesting reactive thioether or urea linkages .

Biological Activity

N-tert-Butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is a thiadiazole derivative characterized by the following chemical structure:

  • Molecular Formula : C9H14N4S
  • Molecular Weight : 214.30 g/mol

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies indicate that derivatives of thiadiazoles can inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as follows:

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus0.03 - 0.06
This compoundEscherichia coli0.06 - 0.12
This compoundCandida albicans0.25 - 1.00

These findings highlight the potential of thiadiazole derivatives as effective antimicrobial agents against both bacterial and fungal pathogens .

Antitumor Activity

The antitumor potential of this compound has also been investigated. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineGI50 (µM)TGI (µM)LC50 (µM)
A549 (Lung Cancer)25.177.593.3
MDA-MB-231 (Breast Cancer)15.928.7Not specified

The compound demonstrated selective activity against specific cancer types, indicating its potential as a targeted therapeutic agent .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives are known to inhibit enzymes involved in key metabolic pathways in pathogens and cancer cells.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells by modulating caspase activity .
  • Antioxidant Properties : Some thiadiazole derivatives exhibit antioxidant activities that can protect cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus showed promising results with an MIC value of 0.03 µg/mL. The study concluded that this compound could serve as a lead for developing new antibiotics targeting resistant strains.

Case Study 2: Antitumor Activity

In another investigation focusing on its antitumor effects, this compound was tested against multiple cancer cell lines including A549 and MDA-MB-231. The results indicated significant cytotoxicity with GI50 values indicating effective concentrations for inhibiting cell growth.

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